
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide”, also known as MPSPF, is a novel organic compound . It has a molecular formula of C19H25N3O5S and a molecular weight of 407.49 .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a common feature in many pharmaceutical drugs . The methoxyphenyl group attached to the piperazine ring could potentially contribute to the compound’s pharmacological properties .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 488.6 g/mol. It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor count. It also has a rotatable bond count of 8 .
Applications De Recherche Scientifique
Dopamine D3 Receptor Antagonist
The compound has been identified as a selective high-affinity antagonist for the dopamine D3 receptor (D3R). This makes it a potential candidate for treating substance use disorders . The compound’s full antagonist activity, very high D3R affinity, D3R selectivity, and moderate lipophilicity make it attractive for PET radioligand development .
Positron Emission Tomography (PET) Radioligand
The compound can be labeled with the positron-emitter carbon-11 for evaluation as a radioligand in animals with PET . However, it was found to be an avid substrate for brain efflux transporters and lacked D3R-specific signal in rodent and monkey brain in vivo .
Acetylcholinesterase Inhibitor
The compound has been screened for its efficacy as an acetylcholinesterase inhibitor (AChEI) through in silico and in vitro studies . AChEIs are important drug targets to increase acetylcholine levels, which is crucial in the development of Alzheimer’s disease symptoms .
Alzheimer’s Disease Treatment
The compound has been linked to the treatment of Alzheimer’s disease, a progressive and fatal neurodegenerative disease affecting the elderly population. It is associated with a decrease in cholinergic transmission, impairing cognitive functions .
5-HT1A Receptor Binding
The compound has been tested for its binding affinity against the 5-HT1A receptor . This receptor plays a crucial role in many neurological and psychiatric conditions, making the compound potentially useful in treating these conditions .
Drug Development
The compound’s properties make it a potential candidate for drug development. Its high affinity and selectivity for certain receptors, along with its moderate lipophilicity, make it an attractive candidate for further research and development .
Mécanisme D'action
Target of Action
The primary target of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is the dopamine D3 receptor (D3R) . The D3R is a member of the dopamine D2-like receptor family, which plays a crucial role in emotional and cognitive functions . Aberrant D3R signaling has been linked to multiple neurological and psychiatric conditions .
Mode of Action
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide interacts with its target, the D3R, as a high-affinity antagonist . This means it binds to the D3R and blocks its activity, preventing dopamine from activating the receptor. This interaction results in changes in the signaling pathways downstream of the D3R .
Biochemical Pathways
The biochemical pathways affected by N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide are those regulated by the D3R. These include pathways involved in emotional and cognitive functions . By acting as an antagonist at the D3R, the compound can modulate these pathways, potentially altering emotional and cognitive processes .
Pharmacokinetics
The compound has been described as havingmoderate lipophilicity , which could influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide’s action are primarily related to its antagonistic activity at the D3R. By blocking the activity of the D3R, the compound can modulate the signaling pathways downstream of this receptor, potentially leading to changes in emotional and cognitive processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide. For example, the compound’s moderate lipophilicity could affect its solubility in different environments within the body, potentially influencing its absorption, distribution, and overall effectiveness
Propriétés
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-26-17-7-5-16(6-8-17)21-10-12-22(13-11-21)28(24,25)15-3-9-20-19(23)18-4-2-14-27-18/h2,4-8,14H,3,9-13,15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDHJIZEUKGJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

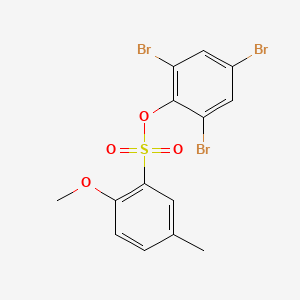

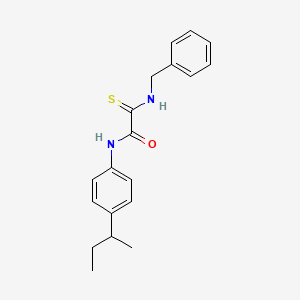
![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)
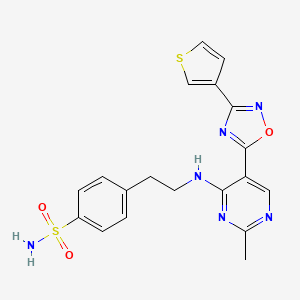
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2515508.png)
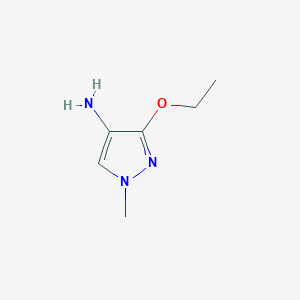
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2515513.png)
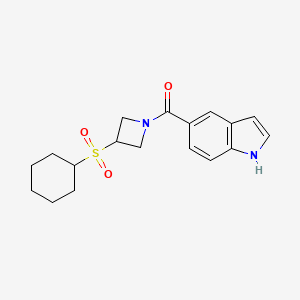
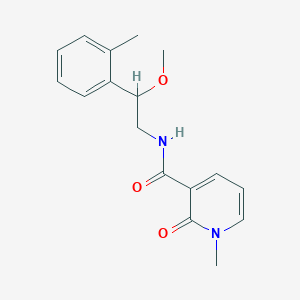
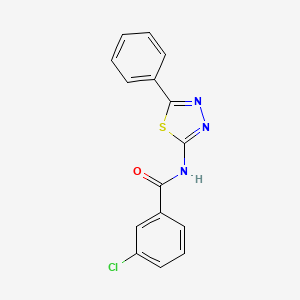
![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2515519.png)
![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)